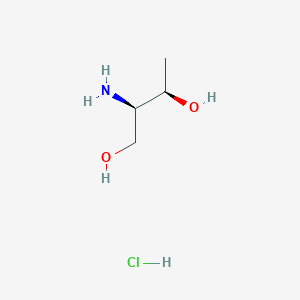

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride is a chiral compound with significant importance in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Aminobutane-1,3-diol hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method includes the reduction of 2-amino-3-ketobutane-1,3-diol using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often involve low temperatures and the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as enzymatic reduction or fermentation techniques. These methods are designed to produce the compound in large quantities while maintaining high stereoselectivity and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of (2R,3R)-2-Aminobutane-1,3-diol, such as ketones, aldehydes, and substituted amines.

Aplicaciones Científicas De Investigación

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in biochemical pathways and as a potential enzyme inhibitor.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of (2R,3R)-2-Aminobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-2-Aminobutane-1,3-diol hydrochloride: The enantiomer of (2R,3R)-2-Aminobutane-1,3-diol hydrochloride with different stereochemistry.

2-Amino-2-deoxyglucose: A similar compound with a different functional group arrangement.

3-Aminopropane-1,2-diol: Another structurally related compound with different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound in stereochemical studies.

Actividad Biológica

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride is a chiral amino alcohol with significant implications in medicinal chemistry and biochemistry. Its molecular formula is C₄H₉ClN₂O₂, and it features two stereogenic centers, making it a versatile compound for various biological applications. This article explores its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₄H₉ClN₂O₂

- Molar Mass : Approximately 141.6 g/mol

- Structure : Characterized by hydroxyl and amino functional groups.

Biological Activity Overview

This compound exhibits diverse biological activities that contribute to its pharmacological properties. Key areas of interest include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : In vitro studies indicate that it can influence cellular signaling pathways, potentially leading to therapeutic applications in metabolic disorders.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, suggesting that this compound may also possess this property.

Enzyme Interactions

Research has focused on the interactions between this compound and specific enzymes. Notably:

- Threonine Aldolase Interaction : The compound interacts with threonine aldolase, catalyzing its cleavage to glycine and acetaldehyde. This interaction is crucial for understanding its role in metabolic pathways.

Table 1: Enzyme Interaction Summary

| Enzyme | Interaction Type | Biological Significance |

|---|---|---|

| Threonine Aldolase | Substrate | Catalyzes conversion to glycine |

| Various Metabolic Enzymes | Inhibition | Potential role in metabolic regulation |

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It enhances the stability of nucleic acid duplexes, affecting gene expression and cellular function.

- Cellular Metabolism : At lower doses, this compound positively influences cellular metabolism; however, higher doses may lead to toxicity .

Table 2: Dosage Effects in Animal Models

| Dosage Level | Effect on Cellular Metabolism | Gene Expression Impact |

|---|---|---|

| Low Dose | Positive influence | Enhanced stability |

| High Dose | Toxic effects | Diminished stability |

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. It forms stable complexes with DNA and RNA, enhancing their stability and affecting their functions.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : Research indicated that the compound exhibited significant antioxidant properties in vitro. This suggests potential applications in treating oxidative stress-related conditions.

- Metabolic Pathway Analysis : A study highlighted its involvement in the glycine biosynthetic pathway through interactions with relevant enzymes.

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel therapeutic agents targeting metabolic disorders and other diseases.

Propiedades

IUPAC Name |

(2R,3R)-2-aminobutane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMZWDMWHINGKS-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.